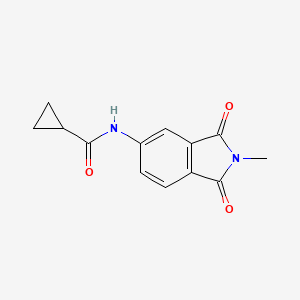

![molecular formula C17H17FN2O B6431602 4-fluoro-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide CAS No. 330673-86-4](/img/structure/B6431602.png)

4-fluoro-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-fluoro-N’-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide” is a chemical compound . It is a Schiff base material , which are known for their applications in nonlinear optical properties, solar energy collectors, optoelectronic devices, clean energy, and gas adsorption and storage .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the crystal structure of (E)-N′-(4-fluorobenzylidene)isonicotinohydrazide monohydrate has been reported, for which 4-fluorobenzaldehyde and isonicotinohydrazide were used as precursors .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques . Theoretical predictions were made and compared with experimental results .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the highest occupied and lowest unoccupied molecular orbitals (HOMO–LUMO) analysis was performed for the title molecule to know about the possible charge transfer taking place within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the maximum absorption wavelength was found by both experimental and theoretical analyses .Aplicaciones Científicas De Investigación

4-fluoro-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide has several potential applications in scientific research. For example, it has been used as a starting material for the synthesis of other compounds, such as 4-fluoro-N-phenylbenzohydrazide-2-methylpropanoate (4F-N-PBH-2-MP). This compound has been studied for its potential applications as an antifungal agent. This compound has also been used in the synthesis of other compounds, such as 4-fluoro-N-phenylbenzohydrazide-2-ethylpropanoate (4F-N-PBH-2-EP). This compound has been studied for its potential applications as an anti-inflammatory agent.

Mecanismo De Acción

Target of Action

It is known that benzohydrazide derivatives, to which this compound belongs, are potential inhibitors of prostate cancer and also have antimicrobial and antitubercular activities.

Mode of Action

The compound’s interaction with its targets likely involves the formation of stable complexes, facilitated by the straightforward tunability of their stereo-electronic structures .

Biochemical Pathways

It is known that benzohydrazide derivatives can affect various biochemical pathways related to prostate cancer, antimicrobial, and antitubercular activities .

Result of Action

It is known that benzohydrazide derivatives have potential inhibitory effects on prostate cancer , antimicrobial , and antitubercular activities .

Action Environment

It is known that the structural and nonlinear optical properties of similar schiff base materials have been studied , suggesting that environmental factors could potentially influence these properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-fluoro-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, this compound is not soluble in water and must be dissolved in an organic solvent such as DMF or dimethyl sulfoxide (DMSO). Additionally, this compound is toxic and should be handled with caution.

Direcciones Futuras

There are many potential future directions for 4-fluoro-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide research. One potential area of research is the development of new compounds based on the structure of this compound. These compounds could be studied for their potential applications as drugs or other compounds with therapeutic potential. Additionally, further research could be done to better understand the mechanism of action of this compound and to investigate its potential applications in other areas such as agriculture and food science.

Métodos De Síntesis

The synthesis of 4-fluoro-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide begins with the reaction of 4-fluoro-N-phenylbenzohydrazide (4F-N-PBH) with propan-2-yl bromide. This reaction is catalyzed by an anionic base such as sodium hydroxide and takes place in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution, forming the this compound product. The reaction is relatively fast and can be completed in a few hours.

Propiedades

IUPAC Name |

4-fluoro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O/c1-12(2)14-5-3-13(4-6-14)11-19-20-17(21)15-7-9-16(18)10-8-15/h3-12H,1-2H3,(H,20,21)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVOMJZETZVMRX-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-propyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6431551.png)

![8-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431560.png)

![2-bromo-N-({N'-[(1E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431569.png)

![2-[(1E)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6431576.png)

![N-({N'-[(1E)-[4-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B6431578.png)

![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B6431582.png)

![(1E)-3-(4-methylbenzenesulfonyl)-N1-[(pyridin-3-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B6431585.png)

![(2E)-3-(2-chlorophenyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide](/img/structure/B6431592.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(1E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B6431617.png)

![N-({N'-[(1E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)naphthalene-1-carboxamide](/img/structure/B6431629.png)